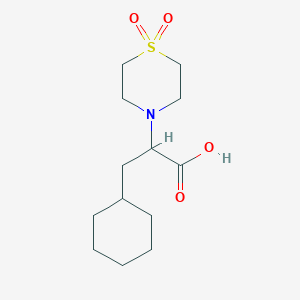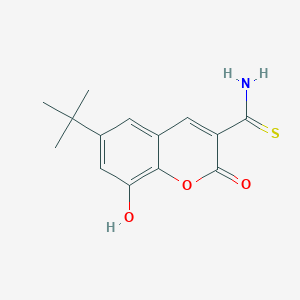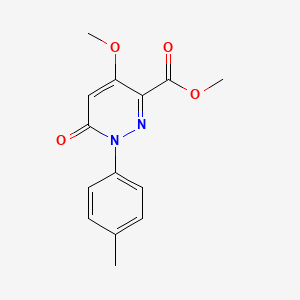![molecular formula C14H11Cl2N B2461595 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 13080-74-5](/img/structure/B2461595.png)
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is a chemical compound with the molecular formula C14H11Cl2N. It is a derivative of dibenzoazepine and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its two chlorine atoms attached to the benzene rings and its azepine structure, which is a seven-membered nitrogen-containing ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the chlorination of dibenzoazepine derivatives. One common method includes the reaction of dibenzo[b,f]azepine with chlorine gas under controlled conditions to introduce the chlorine atoms at the 3 and 7 positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzoazepine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and effects on the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clomipramine: A tricyclic antidepressant with a similar dibenzoazepine structure.
Imipramine: Another tricyclic antidepressant with structural similarities.
Desipramine: A metabolite of imipramine with similar pharmacological properties.
Uniqueness
3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its specific chlorine substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, pharmacokinetics, and pharmacodynamics, making it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
2,9-dichloro-6,11-dihydro-5H-benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N/c15-11-5-3-9-1-2-10-4-6-12(16)8-14(10)17-13(9)7-11/h3-8,17H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKOLZRCMHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Cl)NC3=C1C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2461520.png)
![2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2461521.png)


![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)
![1-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
![1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2461529.png)
![methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2461531.png)


